2-(3-Amino-5-methoxyphenyl)acetic acid

Overview

Description

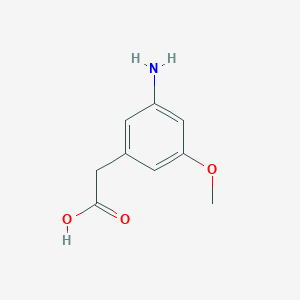

2-(3-Amino-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, featuring an amino group at the 3-position and a methoxy group at the 5-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxyphenylacetic acid, followed by reduction of the nitro group to an amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using hydrogen gas and a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(3-Nitro-5-methoxyphenyl)acetic acid.

Reduction: Reformation of this compound from the nitro derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-5-methoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

2-(3-Fluoro-5-methoxyphenyl)acetic acid: Similar structure with a fluorine atom instead of an amino group.

2-Methoxyphenylacetic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

2-(3-Amino-5-methylphenyl)acetic acid: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

2-(3-Amino-5-methoxyphenyl)acetic acid is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

2-(3-Amino-5-methoxyphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both amino and methoxy functional groups, which are critical for its interaction with biological targets. This article explores the biological activity, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight: 181.19 g/mol

- Structure: The compound consists of a phenyl ring substituted with an amino group at the 3-position and a methoxy group at the 5-position.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism may involve interference with bacterial cell wall synthesis or function due to its structural characteristics that allow for effective binding to bacterial enzymes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential therapeutic application in treating inflammatory diseases .

Neuroprotective Potential

Emerging evidence points to the neuroprotective effects of this compound. It has been shown to exhibit protective effects in neuronal cell cultures against oxidative stress and excitotoxicity. This activity is thought to be mediated through the modulation of glutamate receptors, which are critical in neurodegenerative conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The amino and methoxy groups facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system, influencing neurotransmission and neuroprotection .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(3-Fluoro-5-methoxyphenyl)acetic acid | Fluorine instead of amino group | Similar antimicrobial effects |

| 2-Methoxyphenylacetic acid | Lacks amino group | Weaker reactivity |

| 2-(3-Amino-5-methylphenyl)acetic acid | Methyl group instead of methoxy | Altered solubility |

The presence of both amino and methoxy groups in this compound distinguishes it from similar compounds, potentially enhancing its biological activity through unique interactions with target molecules.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

-

Neuroprotective Study

- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a 40% reduction in cell death compared to untreated controls. This suggests strong neuroprotective properties that warrant further investigation into therapeutic applications for neurodegenerative diseases .

Properties

IUPAC Name |

2-(3-amino-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZOMJJAKDJGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261794-85-7 | |

| Record name | 2-(3-amino-5-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.